molecular formula C25H29FN2O2 B12885569 1-(3-Fluorophenyl)-3-phenyl-1H-pyrazol-5-yl decanoate CAS No. 922507-87-7

1-(3-Fluorophenyl)-3-phenyl-1H-pyrazol-5-yl decanoate

Cat. No.: B12885569
CAS No.: 922507-87-7
M. Wt: 408.5 g/mol
InChI Key: QAEHQERGHQFIGA-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-phenyl-1H-pyrazol-5-yl decanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine in the compound enhances its stability and bioavailability, making it a valuable candidate for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-3-phenyl-1H-pyrazol-5-yl decanoate typically involves a multi-step process. One common method is the reaction of 3-fluorobenzaldehyde with phenylhydrazine to form 3-fluorophenylhydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves esterification with decanoic acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-3-phenyl-1H-pyrazol-5-yl decanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)-3-phenyl-1H-pyrazol-5-yl decanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.

    Industry: Used in the development of new materials with specific properties, such as high thermal stability.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-phenyl-1H-pyrazol-5-yl decanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation. The fluorine atom enhances the binding affinity and stability of the compound, making it more effective.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluorophenyl)piperazine: Another fluorinated compound with similar biological activities.

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A pyrazole derivative with anti-cancer properties.

Uniqueness

1-(3-Fluorophenyl)-3-phenyl-1H-pyrazol-5-yl decanoate is unique due to its specific ester linkage with decanoic acid, which may enhance its lipophilicity and bioavailability. This makes it a promising candidate for drug development and other applications.

Properties

CAS No.

922507-87-7

Molecular Formula

C25H29FN2O2

Molecular Weight

408.5 g/mol

IUPAC Name

[2-(3-fluorophenyl)-5-phenylpyrazol-3-yl] decanoate

InChI

InChI=1S/C25H29FN2O2/c1-2-3-4-5-6-7-11-17-25(29)30-24-19-23(20-13-9-8-10-14-20)27-28(24)22-16-12-15-21(26)18-22/h8-10,12-16,18-19H,2-7,11,17H2,1H3

InChI Key

QAEHQERGHQFIGA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OC1=CC(=NN1C2=CC(=CC=C2)F)C3=CC=CC=C3

Origin of Product

United States

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